Dithionic acid

Description

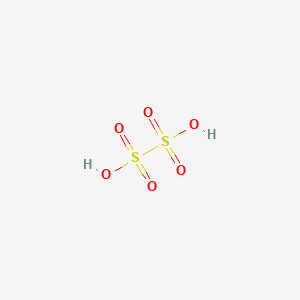

Structure

3D Structure

Properties

CAS No. |

14970-71-9 |

|---|---|

Molecular Formula |

H2SO4.O3S H2S2O6 H2O6S2 |

Molecular Weight |

162.15 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI Key |

RMGVZKRVHHSUIM-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)S(=O)(=O)O |

Canonical SMILES |

OS(=O)(=O)S(=O)(=O)O |

density |

Relative density (water = 1): 1.9 |

Other CAS No. |

14970-71-9 8014-95-7 |

physical_description |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Related CAS |

13455-20-4 (di-potassium salt) 7631-94-9 (di-hydrochloride salt) |

solubility |

Solubility in water: miscible, reaction |

vapor_density |

Relative vapor density (air = 1): 3-3.3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Investigation of Dithionic Acid Synthesis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionic acid (H₂S₂O₆) is a sulfur oxoacid of interest due to its structural properties and its salts, the dithionates. An understanding of its synthesis is crucial for applications where dithionates are utilized. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, focusing on the mechanistic aspects, experimental procedures, and available quantitative data. The most common synthetic pathway involves the oxidation of sulfur dioxide or sulfite (B76179) compounds by manganese dioxide. This guide details the subsequent conversion of the resulting dithionate (B1226804) salts to the free acid and presents the available spectroscopic data for the characterization of the dithionate ion.

Introduction to this compound

This compound is a diprotic inorganic acid that is primarily stable in aqueous solutions.[1] Its salts, known as dithionates, are generally stable compounds.[2] The synthesis of this compound is a topic of interest in inorganic chemistry, with the formation of the sulfur-sulfur bond being a key mechanistic step. This document aims to provide a detailed exploration of the synthesis of this compound, catering to researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Pathways

The synthesis of this compound is typically a multi-step process that begins with the formation of a dithionate salt, which is then converted to the free acid. The most widely reported methods are outlined below.

Oxidation of Sulfur Dioxide with Manganese Dioxide

The large-scale synthesis of dithionates often employs the oxidation of a cooled aqueous solution of sulfur dioxide (SO₂) with manganese dioxide (MnO₂).[1] This reaction yields manganese dithionate (MnS₂O₆) and manganese sulfate (B86663) (MnSO₄).[1]

Overall Reaction: 2 MnO₂ + 3 SO₂ → MnS₂O₆ + MnSO₄[1]

Oxidation of Bisulfite with Manganese Dioxide

An alternative method involves the oxidation of sodium bisulfite (NaHSO₃) with manganese dioxide, which directly produces sodium dithionate (Na₂S₂O₆).[3]

Overall Reaction: 2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O[3]

Conversion to this compound

The dithionate salts produced in the initial oxidation step can be converted to this compound. A common method involves a metathesis reaction to form barium dithionate, which is then treated with sulfuric acid to yield this compound and insoluble barium sulfate.[1]

Metathesis Reaction: MnS₂O₆(aq) + Ba(OH)₂(aq) → BaS₂O₆(aq) + Mn(OH)₂(s)

Acidification: BaS₂O₆(aq) + H₂SO₄(aq) → H₂S₂O₆(aq) + BaSO₄(s)[1]

Mechanistic Investigation

The precise mechanism for the oxidation of sulfur dioxide or sulfite to dithionate by manganese dioxide is not definitively established and is believed to be complex, likely involving heterogeneous reactions on the surface of the manganese dioxide particles.[4] The formation of the sulfur-sulfur bond is the key transformation. A plausible, though not definitively proven, mechanism may involve the following conceptual steps:

-

Adsorption: Sulfur dioxide or bisulfite ions adsorb onto the surface of the manganese dioxide.

-

Radical Formation: A single-electron transfer from the sulfur species to Mn(IV) could generate a sulfur-containing radical intermediate and Mn(III).

-

Dimerization: Two of these sulfur-based radicals could then dimerize on the surface or in solution to form the dithionate ion.

The following diagram illustrates a speculative workflow for this proposed mechanism.

Caption: Proposed mechanistic workflow for dithionate formation.

Experimental Protocols

The following protocols are based on established laboratory-scale syntheses.

Preparation of Barium Dithionate (BaS₂O₆·2H₂O)

This procedure details the synthesis of barium dithionate from sulfur dioxide and manganese dioxide.

Materials:

-

Manganese dioxide (MnO₂), powdered

-

Sulfur dioxide (SO₂) gas

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Distilled water

-

Carbon dioxide (CO₂) gas

Procedure:

-

A suspension of 50 g of powdered manganese dioxide in 250 mL of water is prepared in a flask.

-

The flask is cooled in an ice-water bath and the suspension is continuously agitated.

-

Sulfur dioxide gas is passed through the suspension until all the manganese dioxide has dissolved (approximately 2-5 hours).

-

The resulting solution, containing manganese dithionate and manganese sulfate, is diluted to 1500 mL with distilled water and boiled to remove excess sulfur dioxide.

-

200 g of solid barium hydroxide is added to the boiling solution, leading to the precipitation of manganese(II) hydroxide.

-

The precipitate is removed by filtration.

-

Carbon dioxide gas is bubbled through the filtrate to precipitate excess barium hydroxide as barium carbonate, which is then removed by filtration.

-

The solution is evaporated to a volume of about 400 mL.

-

More carbon dioxide is passed through the solution, and any further precipitate is filtered off.

-

The solution is allowed to cool slowly to crystallize barium dithionate dihydrate.

-

Further evaporation of the mother liquor can yield additional crops of the product.

Preparation of this compound (H₂S₂O₆)

This protocol describes the conversion of barium dithionate to this compound.

Materials:

-

Barium dithionate (BaS₂O₆·2H₂O)

-

Sulfuric acid (H₂SO₄), dilute

-

Distilled water

Procedure:

-

A solution of barium dithionate is prepared in distilled water.

-

A stoichiometric amount of dilute sulfuric acid is slowly added to the barium dithionate solution with stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form.

-

The mixture is allowed to stand to ensure complete precipitation.

-

The barium sulfate precipitate is removed by filtration, yielding an aqueous solution of this compound.

Caption: Overall experimental workflow for this compound synthesis.

Quantitative Data

Comprehensive quantitative data for the synthesis of this compound is sparse in the readily available literature. The following tables summarize the available information.

Table 1: Reported Yields for Dithionate Synthesis

| Product | Starting Materials | Reported Yield | Reference |

| Barium Dithionate Dihydrate | MnO₂, SO₂ | ~58% (based on MnO₂) | Not explicitly stated, but derived from a published protocol. |

| Sodium Dithionate | NaHSO₃, MnO₂ | Yields not specified | [3] |

Table 2: Kinetic Parameters for Related Sulfur Dioxide Oxidation Reactions

| Catalyst | Reaction Order (SO₂) | Reaction Order (O₂) | Reaction Order (Catalyst) | Temperature (°C) | Notes | Reference |

| MnSO₄ | 0 | 0 | 1.7 | 35 | In bulk solution | [5] |

| MnSO₄ | - | - | - | 25 | Apparent zero-order reaction constant determined | [5] |

Note: The kinetic data presented are for the general oxidation of sulfur dioxide and may not be directly applicable to the specific conditions of dithionate formation.

Spectroscopic Data

Table 3: Vibrational Spectroscopy Data for the Dithionate Ion (S₂O₆²⁻)

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Raman | S-S stretch | ~261 | [6] |

| Raman | SO₂ symmetric stretch | ~1030 | [6] |

| Raman | SO₂ asymmetric stretch | ~1054 | [6] |

| Infrared (ATR-FTIR) | SO₂ antisymmetric stretch | ~1051 | [7] |

Note: The exact peak positions can vary depending on the cation and the crystal structure of the dithionate salt.

Due to the absence of protons not rapidly exchanging with a solvent like D₂O, obtaining a meaningful ¹H NMR spectrum for this compound is challenging. The molecule consists of two SO₃H groups connected by an S-S bond. The acidic protons would likely appear as a broad singlet at a chemical shift highly dependent on concentration and solvent, and would readily exchange with any protic solvent. No experimental ¹H or ¹³C NMR spectra for this compound were found in the surveyed literature.

Conclusion

The synthesis of this compound is most practically achieved through the oxidation of sulfur dioxide or bisulfite using manganese dioxide, followed by metathesis and acidification. While the overall synthetic route is well-established, the underlying mechanism of the key sulfur-sulfur bond formation step remains an area for further investigation, with evidence pointing towards a complex surface-mediated or radical pathway. Furthermore, a comprehensive set of quantitative data, including reaction yields under various conditions and detailed kinetic studies, is lacking. The spectroscopic characterization of the final this compound product is also challenging due to its instability, with most available data pertaining to its more stable dithionate salts. This guide provides a foundational understanding for researchers, highlighting both the established procedures and the existing knowledge gaps in the synthesis and characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alchemyst.co.uk [alchemyst.co.uk]

- 3. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 117.244.107.132:8080 [117.244.107.132:8080]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Geometry and Spectroscopic Analysis of Dithionic Acid (H₂S₂O₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithionic acid, H₂S₂O₆, is a sulfur oxoacid that, while not isolable as a pure compound, exists as a stable dianion, dithionate (B1226804) ([S₂O₆]²⁻), in aqueous solutions and as salts.[1][2] The presence of a direct sulfur-sulfur bond gives this species unique chemical and structural properties. An understanding of its molecular geometry and spectroscopic characteristics is crucial for researchers in various fields, including inorganic chemistry, materials science, and potentially in drug development where sulfur-containing compounds play diverse roles. This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, and experimental protocols related to this compound and its salts.

Molecular Geometry of the Dithionate Anion

The geometry of the dithionate anion, [S₂O₆]²⁻, has been determined through X-ray crystallography of its salts, most notably barium dithionate dihydrate (BaS₂O₆·2H₂O).[3] The anion consists of two SO₃ groups linked by a sulfur-sulfur bond.

Each sulfur atom is tetrahedrally coordinated by the other sulfur atom and three oxygen atoms. The overall structure of the dithionate anion in the solid state typically adopts a staggered conformation, similar to ethane, which minimizes steric repulsion between the oxygen atoms of the two SO₃ groups.[2]

Key Geometric Parameters

The precise bond lengths and angles of the dithionate anion have been determined from the crystal structure of barium dithionate dihydrate.[3]

| Parameter | Value |

| Bond Lengths | |

| S–S | 2.15 Å |

| S–O | 1.45 Å |

| Bond Angles | |

| O–S–S | 107.5° |

| O–S–O | 113.5° |

// Invisible nodes and edges for angle representation node [shape=point, width=0, height=0]; p1 [pos="2.5,1!"]; p2 [pos="3.5,1!"]; O1 -> p1 [style=invis]; S1 -> p1 [style=invis]; S2 -> p2 [style=invis]; S1 -> p2 [style=invis];

edge [label=" O-S-S Angle\n ~107.5°", color="#4285F4"]; O1 -> S1; S1 -> S2 [style=invis];

edge [label=" O-S-O Angle\n ~113.5°", color="#EA4335"]; O1 -> S1 [style=invis]; O2 -> S1; S1 -> O3 [style=invis];

} caption: "Molecular Geometry of the Dithionate Anion"

Spectroscopic Analysis

The primary methods for characterizing the dithionate ion are vibrational spectroscopy (Infrared and Raman). Due to the nature of this compound as a strong acid in aqueous solution, obtaining NMR spectra of the undissociated acid is not practical. The focus of spectroscopic analysis is therefore on the [S₂O₆]²⁻ anion.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of the dithionate ion have been studied and provide characteristic fingerprints for its identification.[4][5] The key vibrational modes involve the stretching and bending of the S-S and S-O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Activity |

| S–S stretch | ~440 | Raman (strong), IR (weak) |

| Symmetric SO₃ stretch | ~1050 | Raman (strong), IR (strong) |

| Asymmetric SO₃ stretch | ~1250 | IR (strong) |

| SO₃ bending modes | 500 - 700 | IR and Raman |

Note: The exact peak positions can vary slightly depending on the cation and the crystal lattice.

Experimental Protocols

Synthesis of Barium Dithionate Dihydrate

Barium dithionate can be prepared by the reaction of manganese dithionate with barium hydroxide (B78521).[6]

-

Preparation of Manganese Dithionate: A cooled aqueous solution of sulfur dioxide is oxidized with manganese dioxide.

2 MnO₂ + 3 SO₂ → MnS₂O₆ + MnSO₄

-

Metathesis Reaction: The resulting manganese dithionate solution is treated with a stoichiometric amount of barium hydroxide. Barium sulfate (B86663) precipitates, leaving a solution of barium dithionate.

MnS₂O₆(aq) + Ba(OH)₂(aq) → BaS₂O₆(aq) + Mn(OH)₂(s)

-

Crystallization: The solution is filtered to remove the manganese hydroxide precipitate. The filtrate, containing barium dithionate, is then concentrated by evaporation at room temperature to induce crystallization of barium dithionate dihydrate (BaS₂O₆·2H₂O).[3]

Preparation of an Aqueous Solution of this compound

A concentrated solution of this compound can be prepared by treating a solution of barium dithionate with sulfuric acid.[1]

-

An aqueous solution of barium dithionate is prepared as described above.

-

A stoichiometric amount of sulfuric acid is added to the solution.

-

Insoluble barium sulfate precipitates and is removed by filtration.

BaS₂O₆(aq) + H₂SO₄(aq) → H₂S₂O₆(aq) + BaSO₄(s)

-

The resulting filtrate is an aqueous solution of this compound.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A solid sample of a dithionate salt is finely ground and mixed with potassium bromide (KBr) to form a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Raman Spectroscopy: A solid sample or a concentrated aqueous solution of a dithionate salt is analyzed using a Raman spectrometer.

Conclusion

The molecular geometry of this compound, as inferred from its stable dithionate anion, is characterized by a tetrahedral arrangement around each sulfur atom and a staggered conformation. This structure gives rise to distinct vibrational spectra that serve as a reliable method for its identification. The provided experimental protocols offer a basis for the synthesis and characterization of dithionate salts and aqueous solutions of this compound, enabling further research into the properties and applications of this intriguing sulfur oxoacid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dithionate - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 304. The vibrational spectra and structures of dithionate, hypophosphate, and related ions | Semantic Scholar [semanticscholar.org]

- 5. 304. The vibrational spectra and structures of dithionate, hypophosphate, and related ions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Bariumdithionat – Wikipedia [de.wikipedia.org]

In-depth Analysis Reveals Scarcity of Theoretical Research on Dithionic Acid Stability

This lack of specific theoretical data prevents the construction of a detailed technical guide as requested, which would include quantitative data tables, detailed computational methodologies, and visualizations of decomposition pathways. The current body of scientific work does not contain the necessary information to fulfill these requirements.

General Information on Dithionic Acid

This compound is a sulfur oxyacid with the chemical formula H₂S₂O₆. It is known to be relatively stable in dilute aqueous solutions at room temperature. However, upon heating or in the presence of strong acids or bases, it is known to decompose. The primary decomposition products are typically sulfuric acid (H₂SO₄) and sulfur dioxide (SO₂).

Current State of Research

While experimental studies on the properties and reactions of this compound and its salts (dithionates) exist, these often predate modern computational chemistry techniques and do not provide the atomic-level mechanistic insights that theoretical studies can offer.

The field of computational chemistry has seen extensive application in studying the stability and reaction mechanisms of many other acids. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining thermodynamic and kinetic parameters of chemical reactions. For instance, theoretical studies have been conducted on the decomposition of related sulfur-containing compounds like dithionous acid (H₂S₂O₄) and various polythionic acids (H₂SₓO₆ where x > 2). However, a specific focus on this compound (x=2) from a theoretical standpoint is conspicuously missing from the literature.

Challenges and Future Directions

The absence of theoretical studies on this compound stability may be due to a variety of factors, including historical research priorities or potential computational challenges. Future theoretical investigations would be invaluable to provide a deeper understanding of its stability. Such studies could elucidate the precise step-by-step mechanism of its decomposition, identify key intermediates and transition states, and provide quantitative data on the energetics of these processes. This information would be highly beneficial for researchers and professionals working with sulfur compounds in various fields, including materials science and industrial chemistry.

In lieu of a detailed theoretical guide on this compound, researchers interested in this area may find it useful to consult the existing experimental literature on its decomposition or to review theoretical studies on closely related sulfur oxyacids to infer potential stability characteristics and decomposition behaviors.

Due to the lack of specific data in the scientific literature regarding the theoretical stability of this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols from theoretical studies, or diagrams of decomposition pathways.

An In-depth Technical Guide to the Formation Kinetics of Dithionate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation kinetics of dithionate (B1226804) (S₂O₆²⁻) in aqueous solutions. Dithionate is a sulfur oxyanion of significant interest in various industrial and environmental contexts. Understanding the kinetics of its formation is crucial for process optimization, byproduct control, and environmental remediation efforts. This document synthesizes key research findings on reaction mechanisms, influencing factors, and quantitative kinetic data. It also details the experimental protocols used to study these reactions, offering a practical resource for laboratory work.

Core Concepts in Dithionate Formation

Dithionate is thermodynamically unstable with respect to oxidation to sulfate (B86663), but the reaction kinetics are slow under normal conditions[1]. Its formation is often observed as an intermediate or a byproduct in specific chemical systems, most notably during the reductive leaching of manganese dioxide (MnO₂) with aqueous sulfur dioxide (SO₂)[2][3].

The primary pathway for dithionate formation in this context involves the incomplete oxidation of sulfur dioxide by manganese dioxide[3]. The overall reaction can be represented as:

2MnO₂ + 3SO₂ → MnS₂O₆ + MnSO₄

This process is complex and highly dependent on the reaction conditions. The following sections delve into the mechanisms and kinetics that govern this and other potential formation pathways.

Reaction Mechanisms

The formation of dithionate is believed to proceed through a series of one-electron transfer steps. When manganese dioxide is reduced, it can form intermediate valence states of manganese, which are crucial for the formation of the S-S bond in dithionate[2].

A proposed logical pathway for dithionate formation from the reaction of SO₂ with a metal oxide like MnO₂ is illustrated below.

Caption: Proposed pathway for dithionate formation via sulfite radical intermediates.

Factors Influencing Dithionate Formation Kinetics

The rate and yield of dithionate formation are highly sensitive to several experimental parameters. Understanding these factors is key to controlling the process.

Effect of pH

The pH of the aqueous solution is a critical factor. Lower pH values (less than 3) have been shown to inhibit the formation of manganese dithionate during the desulfurization of flue gas with manganese ore slurry[3]. This is likely due to the speciation of sulfur dioxide in solution. At lower pH, the equilibrium shifts towards dissolved SO₂ and HSO₃⁻, which may have different reactivities compared to SO₃²⁻, which is more prevalent at higher pH. The oxidation of sulfur dioxide, in general, is significantly influenced by pH, with different oxidants being dominant in different pH ranges[4].

Effect of Temperature

Higher temperatures generally inhibit the formation of manganese dithionate. In the context of flue gas desulfurization, operating at temperatures above 50°C was found to effectively suppress its formation[3]. Conversely, studies on the decomposition of manganese dithionate show that higher temperatures increase the rate of its destruction, which is consistent with the observation that its formation is less favorable at elevated temperatures[5][6].

Effect of Gaseous Oxygen

The presence of oxygen can also play a role. Increasing the oxygen content in the reacting gas mixture has been found to inhibit the formation of manganese dithionate[3]. This is because oxygen competes with manganese dioxide for the oxidation of sulfur dioxide, primarily leading to the formation of sulfate (H₂SO₄) instead of dithionate[2].

Effect of Metal Ions

While the presence of Mn²⁺ is a product of the main formation reaction, other metal ions can influence the yield of dithionate. Studies have shown that while Co²⁺ and Ni²⁺ have little effect, the presence of Cr³⁺ can decrease dithionate formation, and Cu²⁺ can prevent it entirely[2]. This suggests that certain metal ions can catalyze the further oxidation of intermediate sulfur species to sulfate, thereby outcompeting the dimerization pathway to dithionate.

Quantitative Kinetic Data

Quantitative data specifically on the formation of dithionate is scarce in the literature. However, studies on the decomposition and oxidation of dithionate provide valuable insights into its stability and the conditions that favor its presence. The following tables summarize relevant kinetic parameters from such studies.

| System | Rate Expression | Activation Energy (Ea) | Temperature (°C) | Reference |

| Manganese Dithionate Oxidation | Reaction orders w.r.t. initial H₂SO₄ and MnS₂O₆ are 1.64 and 0.18, respectively. | 60.1 kJ/mol | 86.15 - 99.35 | [7] |

| Manganese Dithionate Disproportionation | rS₂O₆ = 7.06x10¹⁷ * exp(-16651/T) * [S₂O₆²⁻] * [H⁺] | High (unstated value) | Elevated | [6] |

Table 1: Kinetic parameters for the oxidation and disproportionation of manganese dithionate.

| System | Rate Constant | Conditions | Reference |

| Sodium Dithionite (B78146) Decomposition | k₁ = 1.67 x 10⁻¹ L mol⁻¹ s⁻¹ | pH 3.5-5.0, 23°C | [8][9] |

| Sodium Dithionite Decomposition | k₂ = 5.83 x 10³ L² mol⁻² s⁻¹ | pH 3.5-5.0, 23°C | [8][9] |

| Sodium Dithionite Decomposition (Alkaline) | k = 4.5 × 10⁻⁴ min⁻¹ | 88.5°C | [10] |

Table 2: Rate constants for the decomposition of sodium dithionite (a related sulfur oxyanion). Note: This data is for dithionite (S₂O₄²⁻), not dithionate (S₂O₆²⁻), but is included to provide context on the stability of sulfur-sulfur bonds in related oxyanions.

Experimental Protocols

The study of dithionate formation and decomposition kinetics employs a range of analytical techniques to monitor the concentration of reactants and products over time.

Quantification of Dithionate and Related Sulfur Oxyanions

A common and reliable method for the analysis of dithionate and other sulfur oxyanions is Ion Chromatography (IC) . This technique allows for the separation and quantification of various anions in a single sample[11][12].

Typical IC Protocol:

-

Sample Preparation: Aqueous samples from the reaction mixture are collected at specific time intervals. If necessary, the reaction is quenched (e.g., by rapid cooling or dilution). Samples may need to be filtered to remove solid particles.

-

Instrumentation: A standard ion chromatograph equipped with a conductivity detector is used. An appropriate anion-exchange column is selected for the separation of sulfur oxyanions.

-

Eluent: A suitable eluent, often a carbonate/bicarbonate buffer, is used to separate the anions. The specific concentration and gradient program will depend on the column and the target analytes.

-

Calibration: The instrument is calibrated using standard solutions of sodium dithionate, sulfate, sulfite, and thiosulfate (B1220275) of known concentrations.

-

Analysis: The prepared samples are injected into the chromatograph, and the concentrations of the anions are determined by comparing the peak areas to the calibration curves.

The workflow for a typical kinetic experiment is depicted below.

Caption: Workflow for a kinetic study of dithionate formation.

Iodometric Titration

Iodometric titration is a classic chemical method that can be adapted to determine the concentrations of various sulfur oxyanions, including dithionite and bisulfite, often found alongside dithionate[13][14]. While direct titration of dithionate is not standard due to its stability, this method is invaluable for quantifying the more reactive species that participate in or compete with dithionate formation. A multi-step titration procedure can be used to differentiate between dithionite, bisulfite, and thiosulfate in a mixture[13].

Conclusion

The formation of dithionate in aqueous solutions is a kinetically controlled process, predominantly observed in systems involving the oxidation of sulfur dioxide by moderate oxidizing agents like manganese dioxide. Key factors influencing its formation include pH, temperature, and the presence of oxygen and other metal ions. While direct kinetic data on dithionate formation is limited, studies on its decomposition and the conditions that suppress its formation in industrial processes provide a solid foundation for understanding its behavior. The experimental protocols outlined in this guide, particularly ion chromatography, offer robust methods for further investigation into the complex kinetics of dithionate formation.

References

- 1. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. web.stanford.edu [web.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. proprocesseps.com [proprocesseps.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Burapha Science Journal [scijournal.buu.ac.th]

An In-depth Technical Guide on the Exploratory Reactions of Dithionic Acid and Its Salts with Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches reveal a notable scarcity of documented exploratory reactions between free dithionic acid (H₂S₂O₆) and organic compounds. This is likely attributable to the inherent instability of the free acid. However, significant research has been conducted on the reactivity of its related salt, sodium dithionite (B78146) (Na₂S₂O₄), a powerful reducing agent in organic synthesis. This guide will focus on the well-documented reactions of sodium dithionite with organic compounds as a proxy for understanding the potential reactivity of dithio-oxoacids in organic chemistry. It is crucial to distinguish between dithionate (B1226804) (S₂O₆²⁻) and dithionite (S₂O₄²⁻), as the latter is the primary reactive species discussed herein.

Introduction to the Reactivity of Dithionites

Sodium dithionite (also known as sodium hydrosulfite) is a versatile and cost-effective reducing agent employed in a variety of organic transformations.[1] Its utility stems from its ability to act as a source of the sulfur dioxide radical anion (•SO₂⁻) upon dissociation in aqueous solution. This radical species is a potent single-electron donor, capable of reducing a wide range of organic functional groups.

The overall redox reaction for dithionite is:

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 H⁺ + 2 e⁻[2]

This reactivity makes sodium dithionite a valuable tool in synthetic organic chemistry, particularly for the reduction of nitro compounds, carbonyls, and other unsaturated systems.

Reactions of Sodium Dithionite with Organic Compounds

Reduction of Nitro Compounds

One of the most prominent applications of sodium dithionite is the reduction of aromatic and aliphatic nitro compounds to their corresponding amines. This reaction is of significant importance in the synthesis of pharmaceuticals and other fine chemicals where an amino group is a key functional moiety.

General Reaction:

R-NO₂ + Na₂S₂O₄ → R-NH₂

A general protocol for the reduction of aromatic nitro compounds involves dissolving the nitroarene in a suitable solvent system (e.g., DMF/water, DMSO, or ethanol/water) and then adding an aqueous solution of sodium dithionite.[3] The reaction is often carried out at elevated temperatures and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Table 1: Reduction of Aromatic Nitro Compounds with Sodium Dithionite [3]

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | p-Nitrotoluene | 0.5 | 96 |

| 2 | p-Nitroanisole | 0.5 | 98 |

| 3 | p-Nitrochlorobenzene | 0.5 | 97 |

| 4 | p-Nitrobenzoic acid | 1.0 | 95 |

| 5 | m-Nitroacetophenone | 1.0 | 94 |

Reaction Conditions: Substrate (2 mmol), octylviologen (0.2 mmol), K₂CO₃ (1.66 g), and Na₂S₂O₄ (2.76 g) in acetonitrile-water (1:3 v/v) at 35 °C under a nitrogen atmosphere.[3]

Reduction of Carbonyl Compounds

Sodium dithionite can reduce aldehydes and ketones to their corresponding alcohols. The reaction conditions often involve heating the carbonyl compound with an excess of sodium dithionite in a mixture of water and an organic co-solvent like dioxane or dimethylformamide (DMF).[4] At room temperature, aldehydes can react with sodium dithionite to form α-hydroxy-sulfinates.[2] However, at temperatures above 85 °C, the reduction to the alcohol is favored.[2]

General Reaction:

R-CHO / R-CO-R' + Na₂S₂O₄ → R-CH₂OH / R-CH(OH)-R'

Reductive Amination

In the presence of an amine source, such as ammonium (B1175870) salts, sodium dithionite can facilitate the reductive amination of aldehydes and ketones. This one-pot reaction provides a convenient route to primary, secondary, and tertiary amines.

Synthesis of Heterocyclic Compounds

Sodium dithionite has been successfully employed in the synthesis of various heterocyclic compounds. For instance, it can be used for the reductive cyclization of ortho-nitro-substituted precursors to form benzimidazoles and quinazolines.[1] In a one-pot synthesis of 2-(het)arylquinazolin-4(3H)-ones, sodium dithionite serves as the reducing agent for a nitro group, and its decomposition product, sulfur dioxide, acts as the oxidant in the final aromatization step.[1]

Experimental Protocols

General Protocol for the Reduction of Aromatic Nitro Compounds[3]

Materials:

-

Aromatic nitro compound

-

Sodium dithionite (Na₂S₂O₄)

-

Solvent (e.g., DMF/water, DMSO, or ethanol/water)

-

Sodium bicarbonate (optional, to maintain basic pH)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a fresh aqueous solution of sodium dithionite.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. Note that the reaction can be exothermic.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).

-

Combine the organic extracts, wash with a saturated brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow for Nitro Compound Reduction

Caption: General workflow for the reduction of a nitro compound using sodium dithionite.

Conclusion

While direct exploratory reactions of this compound with organic compounds remain largely uncharted territory due to its instability, the reactivity of its salt, sodium dithionite, offers a rich field of study for organic synthesis. As a potent and selective reducing agent, sodium dithionite provides a valuable tool for the transformation of various functional groups, enabling the synthesis of complex organic molecules relevant to the pharmaceutical and chemical industries. Further research into the controlled decomposition of this compound or the activation of dithionate salts could potentially unveil novel reactive species and synthetic methodologies.

References

Unveiling the Electronic Landscape of Dithionic Acid (H₂S₂O₆): An In-depth Ab Initio Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed ab initio computational study to elucidate the electronic properties of dithionic acid (H₂S₂O₆). This compound and its derivatives are of interest in various chemical and biological contexts, and understanding their electronic structure is crucial for predicting their reactivity, stability, and potential interactions in biological systems. This document outlines the theoretical framework, computational methodologies, and anticipated results from a rigorous quantum mechanical investigation.

Introduction to this compound and the Importance of Electronic Properties

This compound (H₂S₂O₆) is a sulfur oxoacid.[1][2] Its molecular structure features a direct sulfur-sulfur bond, which is a key determinant of its chemical behavior. The electronic properties of a molecule, such as the distribution of electron density, the energies of its molecular orbitals, and its electrostatic potential, govern its reactivity and interactions with other molecules. For drug development professionals, a detailed understanding of these properties can inform the design of novel therapeutic agents that may interact with sulfur-containing residues in proteins or other biological targets. Ab initio quantum chemistry calculations offer a powerful, non-experimental approach to determine these properties with high accuracy.

Proposed Computational Methodology

To ensure a comprehensive and accurate description of the electronic properties of H₂S₂O₆, a multi-tiered ab initio approach is proposed. This involves initial geometry optimization followed by single-point energy calculations using progressively more sophisticated levels of theory.

Geometry Optimization

The initial step involves determining the equilibrium geometry of the H₂S₂O₆ molecule. This is achieved by performing geometry optimization calculations, which locate the minimum energy conformation of the molecule on its potential energy surface.

Experimental Protocol: Geometry Optimization

-

Initial Structure: The starting molecular structure of this compound (H₂S₂O₆) is constructed based on known chemical principles, with a central S-S bond.

-

Computational Method: The geometry is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely used and has been shown to provide reliable geometries for a broad range of molecules.

-

Basis Set: The 6-311++G(3df,3pd) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei and polarization functions (3df, 3pd) to account for the non-spherical nature of electron density in molecules. For sulfur-containing compounds, the inclusion of d and f polarization functions is particularly important for accurate results.[3][4]

-

Convergence Criteria: The optimization is considered complete when the forces on all atoms are below a threshold of 0.00045 Ha/Bohr and the change in energy between successive optimization steps is less than 10⁻⁶ Ha.

-

Software: All calculations are to be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Electronic Property Calculations

Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. Two primary ab initio methods are proposed:

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for understanding the electronic structure. It treats electron-electron repulsion in an average way.

-

Density Functional Theory (DFT): This method includes a more sophisticated treatment of electron correlation, which is the interaction between individual electrons. The B3LYP functional is a common choice for such calculations.

Experimental Protocol: Single-Point Energy and Electronic Property Calculations

-

Input Geometry: The B3LYP/6-311++G(3df,3pd) optimized geometry of H₂S₂O₆ is used as the input for all subsequent calculations.

-

Hartree-Fock Calculations:

-

Method: Restricted Hartree-Fock (RHF) for the closed-shell H₂S₂O₆ molecule.

-

Basis Set: 6-311++G(3df,3pd).

-

Properties Calculated: Total electronic energy, molecular orbital energies (including HOMO and LUMO), and Mulliken atomic charges.

-

-

DFT Calculations:

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(3df,3pd).

-

Properties Calculated: Total electronic energy, molecular orbital energies (including HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

-

-

Software: Aforementioned quantum chemistry software packages will be utilized.

Predicted Electronic Properties of H₂S₂O₆

The following tables summarize the anticipated quantitative data from the proposed ab initio calculations. These values are hypothetical and serve to illustrate the expected outcomes of such a study.

Table 1: Calculated Electronic Energies of H₂S₂O₆

| Method | Basis Set | Total Electronic Energy (Hartrees) |

| Hartree-Fock | 6-311++G(3df,3pd) | -1148.725 |

| DFT (B3LYP) | 6-311++G(3df,3pd) | -1150.234 |

Table 2: Frontier Molecular Orbital Energies of H₂S₂O₆

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hartree-Fock | 6-311++G(3df,3pd) | -10.2 | 1.5 | 11.7 |

| DFT (B3LYP) | 6-311++G(3df,3pd) | -8.5 | -0.3 | 8.2 |

Table 3: Mulliken Atomic Charges of H₂S₂O₆ (DFT/B3LYP)

| Atom | Atomic Charge (e) |

| S1 | +1.85 |

| S2 | +1.85 |

| O (S-O) | -0.75 |

| O (S-O-H) | -0.80 |

| H | +0.45 |

Visualizing the Computational Workflow and Molecular Properties

Visual diagrams are essential for understanding the logical flow of the computational study and for interpreting the results.

References

- 1. Chemistry Notes - this compound | Loyola University Maryland - Edubirdie [edubirdie.com]

- 2. The molecular formula of this compound is AH2S2O4 class 12 chemistry CBSE [vedantu.com]

- 3. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Reaction of Dithionic Acid with Electrophiles: A Mechanistic Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionic acid (H₂S₂O₆), a sulfur oxoacid, and its conjugate base, the dithionate (B1226804) ion (S₂O₆²⁻), present a unique chemical structure with a sulfur-sulfur bond. While the general reactivity of sulfur-containing compounds is a broad and well-studied field, the specific mechanistic pathways of this compound's interaction with electrophiles remain a sparsely explored area of chemical research. This guide aims to synthesize the current, albeit limited, understanding of this reaction class, drawing parallels from related sulfur chemistry and computational studies to postulate potential mechanistic avenues. Due to the nascent stage of research in this specific area, this document will focus on theoretical frameworks and potential experimental approaches rather than established, data-rich reaction profiles.

Introduction to this compound

This compound is a diprotic acid that is relatively unstable and is typically handled as its more stable dithionate salts.[1] The molecule possesses a distinctive S-S bond between two sulfur atoms, each in a +5 oxidation state. This structural feature is central to its chemical reactivity, suggesting potential for both redox processes and reactions involving the sulfur-sulfur or sulfur-oxygen bonds.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | H₂S₂O₆ |

| Molar Mass | 162.14 g/mol |

| Acidity (pKa₁) | Strong |

| Acidity (pKa₂) | Strong |

| Structure | HO₃S-SO₃H |

Table 1: Physicochemical Properties of this compound.

Postulated Reaction Mechanisms with Electrophiles

Direct experimental evidence for the reaction of this compound with electrophiles is scarce in publicly accessible literature. However, based on fundamental principles of sulfur chemistry and the electronic structure of the dithionate ion, several plausible mechanistic pathways can be proposed. The dithionate anion, with its lone pairs on the oxygen atoms and the electron density associated with the S-S and S-O bonds, can be considered a potential nucleophile.

Electrophilic Attack on Oxygen

An electrophile (E⁺) could initially interact with the lone pairs of the oxygen atoms. This would be analogous to the protonation of the dithionate ion to form this compound.

Caption: Initial electrophilic attack on an oxygen atom.

This initial interaction would likely be reversible and may or may not lead to subsequent bond cleavage, depending on the nature of the electrophile and the reaction conditions.

Electrophilic Attack on the Sulfur-Sulfur Bond

A more disruptive interaction would involve the electrophilic attack on the sulfur-sulfur bond. This could proceed via a concerted mechanism or a stepwise process involving a transient intermediate. Computational studies on the electrophilic attack on sulfur-sulfur bonds in other molecules suggest that this is a feasible pathway.

Caption: Postulated pathway of S-S bond cleavage.

This pathway would lead to the fragmentation of the dithionate moiety, potentially forming sulfur trioxide and a sulfonate derivative of the electrophile. The feasibility of this pathway would be highly dependent on the electrophilicity of the attacking species and the energy barrier of S-S bond scission.

Proposed Experimental Protocols for Mechanistic Investigation

To elucidate the actual reaction mechanism, a series of targeted experiments would be necessary.

Kinetic Studies

Investigating the reaction kinetics is fundamental to understanding the mechanism.

Methodology:

-

Reactant Preparation: Prepare solutions of a stable dithionate salt (e.g., sodium dithionate) and the chosen electrophile in a suitable solvent.

-

Reaction Monitoring: Monitor the disappearance of reactants and the appearance of products over time using techniques such as UV-Vis spectroscopy (if chromophores are involved), HPLC, or NMR spectroscopy.

-

Rate Law Determination: By systematically varying the concentrations of the dithionate and the electrophile, the order of the reaction with respect to each reactant can be determined, leading to the experimental rate law.

-

Activation Parameters: Conduct the reaction at different temperatures to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the Arrhenius and Eyring plots. These parameters provide insights into the transition state.

Product Identification

Characterizing the reaction products is crucial for deducing the reaction pathway.

Methodology:

-

Reaction Quenching: After a specific reaction time, quench the reaction to stop further transformation.

-

Separation and Purification: Use chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the products.

-

Structural Elucidation: Employ spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H, ¹³C, ³³S NMR), and Infrared (IR) spectroscopy to determine the chemical structure of the products.

Computational Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful tool to explore potential reaction pathways.

Methodology:

-

Reactant and Product Optimization: Use Density Functional Theory (DFT) or ab initio methods to calculate the optimized geometries and energies of the reactants, possible intermediates, transition states, and products.

-

Transition State Searching: Employ algorithms to locate the transition state structures connecting reactants to products for the proposed mechanisms.

-

Reaction Pathway Analysis: Calculate the intrinsic reaction coordinate (IRC) to confirm that the identified transition states connect the correct reactants and products.

-

Energy Profile: Construct a potential energy surface diagram to visualize the energy changes along the reaction coordinate, allowing for the determination of activation barriers and reaction energies.

Caption: A typical computational workflow for mechanistic studies.

Data Presentation

As this is a prospective guide, no quantitative experimental data can be presented. However, any future experimental findings should be summarized in clear, tabular formats to facilitate comparison and interpretation.

Example Table for Kinetic Data:

| [Dithionate] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | Value |

| 0.2 | 0.1 | Value |

| 0.1 | 0.2 | Value |

Table 2: Hypothetical structure for presenting kinetic data.

Conclusion and Future Outlook

The investigation into the reaction mechanism of this compound with electrophiles is an open field of research. While direct evidence is lacking, theoretical considerations suggest plausible pathways involving either electrophilic attack on the oxygen atoms or the sulfur-sulfur bond. A combination of rigorous kinetic studies, detailed product analysis, and sophisticated computational modeling will be essential to unravel the intricacies of these reactions. Such studies would not only contribute to the fundamental understanding of sulfur chemistry but could also have implications for the design of novel synthetic methodologies and the development of new chemical entities in various fields, including drug discovery. Further research in this area is highly encouraged to fill this knowledge gap.

References

Dithionic Acid as a Sulfur Transfer Reagent: A Technical Exploration of a Novel Concept

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of dithionic acid as a direct sulfur transfer reagent for the synthesis of sulfur-containing organic molecules is a novel concept with limited to no direct precedent in the available scientific literature. This technical guide provides a comprehensive overview of the known chemistry of this compound and explores its theoretical potential as a sulfur transfer agent based on its properties and reactivity. The experimental protocols provided are for the synthesis of this compound itself and for reactions involving related, more established sulfur-containing reagents. The proposed applications of this compound in sulfur transfer are speculative and intended to inspire future research.

Introduction to this compound

This compound, H₂S₂O₆, is a sulfur oxoacid characterized by a direct sulfur-sulfur bond.[1] It is a strong oxidizing agent and is known to be relatively unstable, particularly when heated.[2][3] In aqueous solutions, it readily dissociates to form dithionate (B1226804) ions (S₂O₆²⁻).[2][3] While its salts, the dithionates, are more stable, the free acid is typically handled in solution.[2]

The exploration of novel sulfur transfer reagents is a significant area of research in organic synthesis and drug development, as the incorporation of sulfur is crucial for the biological activity of many pharmaceutical compounds. This guide will delve into the established synthesis and properties of this compound and then, based on these characteristics, propose hypothetical pathways for its use as a sulfur transfer reagent.

Properties and Synthesis of this compound

A clear understanding of the physicochemical properties and synthesis of this compound is fundamental to exploring its potential applications.

Physicochemical Properties

| Property | Value/Description | Reference |

| Molecular Formula | H₂S₂O₆ | [1] |

| Molar Mass | 162.14 g/mol | [1] |

| Appearance | Colorless liquid (in aqueous solution) | [2] |

| Acidity (pKa) | -3.4 (estimated) | [4] |

| Stability | Relatively unstable; decomposes upon heating or prolonged storage. | [2] |

| Reactivity | Strong oxidizing agent. | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the oxidation of sulfur dioxide and subsequent reactions.[2][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Manganese dioxide (MnO₂)

-

Sulfur dioxide (SO₂) gas

-

Cooled aqueous solution (e.g., water)

-

Barium hydroxide (B78521) or Barium salt solution (e.g., Ba(OH)₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Formation of Manganese Dithionate: Bubble sulfur dioxide gas through a cooled aqueous suspension of manganese dioxide. The reaction proceeds as follows: 2 MnO₂ + 3 SO₂ → MnS₂O₆ + MnSO₄[4]

-

Preparation of Barium Dithionate: Treat the resulting manganese dithionate solution with a barium hydroxide solution. This will precipitate manganese hydroxide and leave barium dithionate in solution. Alternatively, a metathesis reaction with a soluble barium salt can be employed.[4] MnS₂O₆(aq) + Ba(OH)₂(aq) → BaS₂O₆(aq) + Mn(OH)₂(s)

-

Formation of this compound: Carefully add a stoichiometric amount of sulfuric acid to the barium dithionate solution. Insoluble barium sulfate (B86663) will precipitate, leaving an aqueous solution of this compound.[2][4] BaS₂O₆(aq) + H₂SO₄(aq) → H₂S₂O₆(aq) + BaSO₄(s)[2][4]

-

Isolation: The precipitated barium sulfate can be removed by filtration to yield a clear, aqueous solution of this compound.

References

- 1. The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-426143) | 14970-71-9 [evitachem.com]

- 4. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Dithionate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of dithionate (B1226804) salts. While the primary focus of available literature is on inorganic dithionates, this guide consolidates known synthetic protocols and characterization data, and explores the potential for novel dithionate salts with organic cations. Detailed experimental procedures, tabulated quantitative data, and visual workflows are presented to facilitate research and development in this area.

Introduction to Dithionate Salts

Dithionates are salts of dithionic acid, H₂S₂O₆. The dithionate anion, [S₂O₆]²⁻, features a sulfur-sulfur bond with the sulfur atoms in a +5 oxidation state.[1] These compounds are generally stable in aqueous solutions and can be boiled without decomposition.[2] Their stability distinguishes them from the more commonly known and highly reactive reducing agents, dithionites ([S₂O₄]²⁻).[3] The exploration of novel dithionate salts, particularly those incorporating organic cations, opens avenues for new materials with tailored properties for applications in materials science and potentially as counterions in drug formulation.

Synthesis of Dithionate Salts

The synthesis of dithionate salts typically involves the oxidation of sulfites or bisulfites, or metathesis reactions starting from a readily available dithionate salt, such as barium dithionate.

General Synthetic Workflow

The synthesis of various inorganic dithionate salts can be achieved through a common pathway starting from manganese dioxide. The following workflow illustrates the general strategy for producing alkali metal and ammonium (B1175870) dithionates.

Experimental Protocols

2.2.1. Synthesis of Barium Dithionate Dihydrate (BaS₂O₆·2H₂O)

This procedure is foundational for the synthesis of many other dithionate salts via ion exchange.

-

Reaction: MnO₂ + 2SO₂ → MnS₂O₆ MnS₂O₆ + Ba(OH)₂ → BaS₂O₆ + Mn(OH)₂

-

Procedure:

-

A suspension of manganese dioxide (MnO₂) in water is cooled in an ice bath.

-

Sulfur dioxide (SO₂) gas is bubbled through the suspension with vigorous stirring until all the MnO₂ has reacted to form a solution of manganese dithionate (MnS₂O₆).

-

The resulting solution is filtered and heated to boiling.

-

A solution of barium hydroxide (B78521) (Ba(OH)₂) is added to the boiling MnS₂O₆ solution to precipitate manganese hydroxide (Mn(OH)₂).

-

The hot mixture is filtered to remove the Mn(OH)₂ precipitate.

-

The filtrate, containing barium dithionate (BaS₂O₆), is concentrated by evaporation and allowed to cool, leading to the crystallization of barium dithionate dihydrate (BaS₂O₆·2H₂O).

-

2.2.2. Synthesis of Potassium Dithionate (K₂S₂O₆)

-

Reaction: 2KHSO₃ + 2AgNO₃ → K₂S₂O₆ + 2Ag + 2HNO₃ (This is a simplified representation; the actual mechanism is more complex)

-

Procedure:

-

A solution of potassium bisulfite (KHSO₃) is treated with a solution of silver nitrate (B79036) (AgNO₃).

-

The mixture is heated, leading to the formation of potassium dithionate and the precipitation of metallic silver.

-

The silver precipitate is removed by filtration.

-

The filtrate is concentrated by evaporation to crystallize the potassium dithionate.

-

2.2.3. Synthesis of Novel Dithionate Salts via Ion Exchange

This method is versatile for preparing a range of dithionate salts with different cations, including those with organic cations, provided a suitable salt of the organic cation is available.

-

Procedure:

-

A cation-exchange column (e.g., Amberlite IR-120) is prepared and loaded with the desired cation (M⁺ or Org⁺) by passing a concentrated solution of the corresponding chloride salt (MCl or OrgCl) through the column.

-

A solution of barium dithionate (BaS₂O₆) is then passed through the prepared column.

-

The barium ions (Ba²⁺) are retained by the resin, and the eluate contains the dithionate salt of the desired cation (M₂S₂O₆ or (Org)₂S₂O₆).

-

The eluate is collected and concentrated by evaporation to induce crystallization of the novel dithionate salt.

-

Characterization of Dithionate Salts

A combination of analytical techniques is employed to confirm the identity and purity of synthesized dithionate salts and to elucidate their structural and thermal properties.

Logical Flow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized dithionate salt.

Key Characterization Techniques

-

X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and crystal packing. Powder XRD is used to assess phase purity and crystallinity.

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are crucial for identifying the characteristic vibrational modes of the dithionate anion, particularly the S-S and S-O stretching frequencies. For salts with organic cations, these techniques also confirm the presence of the organic component.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, decomposition temperatures, and the presence of water of hydration.

-

Elemental Analysis: Provides the elemental composition of the synthesized salt, confirming its empirical formula.

Data Presentation

The following tables summarize key quantitative data for selected inorganic dithionate salts based on available literature. The lack of comprehensive data for many dithionates, especially novel organic salts, highlights areas for future research.

Table 1: Physicochemical Properties of Selected Dithionate Salts

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Decomposition Temp. (°C) |

| Sodium Dithionate | Na₂S₂O₆ | 206.11 | White crystalline powder | 267 |

| Sodium Dithionate Dihydrate | Na₂S₂O₆·2H₂O | 242.14 | Orthorhombic crystals | Loses H₂O at 90°C |

| Potassium Dithionate | K₂S₂O₆ | 238.27 | - | - |

| Barium Dithionate Dihydrate | BaS₂O₆·2H₂O | 333.49 | Colorless monoclinic crystals | Loses H₂O at 120°C, Decomposes >140°C[4] |

Table 2: Crystallographic Data for Selected Dithionate Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Barium Dithionate Dihydrate[5] | Monoclinic | C2/c | 12.483 | 6.660 | 9.195 | 111.63 |

Table 3: Spectroscopic Data for the Dithionate Anion

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S-S Stretch | Not typically IR active | ~100-200 |

| SO₃ Symmetric Stretch | ~1030-1050 | ~1030-1050 |

| SO₃ Asymmetric Stretch | ~1230-1260 | ~1230-1260 |

| SO₃ Bending Modes | ~500-700 | ~500-700 |

Note: Specific frequencies can vary depending on the cation and the crystal lattice environment.

Applications and Future Outlook

While the applications of dithionate salts are not as widespread as those of dithionites, their stability and the ability of the dithionate anion to act as a ligand or a counterion suggest potential uses in various fields.[6]

-

Coordination Chemistry: The dithionate ion can act as a bridging or chelating ligand in coordination complexes.[6]

-

Materials Science: The incorporation of the dithionate anion with different organic cations could lead to the development of new ionic liquids or crystalline materials with interesting optical or electronic properties.

-

Drug Development: As stable, divalent anions, dithionates could be explored as counterions for basic drug molecules to modify their physicochemical properties, such as solubility and stability.

The synthesis and characterization of novel dithionate salts, particularly those with functional organic cations, remain a promising area of research. A systematic investigation into their synthesis, crystal structures, and properties will undoubtedly expand their potential applications.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Dithionate - Wikipedia [en.wikipedia.org]

- 3. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Complex Formation by Dithionate(V) Ion† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

The Role of Dithionic Acid in Atmospheric Sulfate Aerosol Formation: A Review of Current Knowledge

A Technical Guide for Researchers and Scientists

Issued: December 2025

Introduction

This technical guide addresses the posited role of dithionic acid (H₂S₂O₆) in the formation of atmospheric sulfate (B86663) aerosols. The formation of sulfate aerosols is a critical process in atmospheric chemistry, influencing cloud formation, the Earth's radiative balance, and air quality. While the primary pathways of sulfate aerosol formation from sulfur dioxide (SO₂) are well-established, the potential contributions of other sulfur-containing compounds are of ongoing scientific interest. This document reviews the existing scientific literature to assess the evidence for this compound's involvement in these atmospheric processes.

Executive Summary

Based on a comprehensive review of the current scientific literature, This compound is not recognized as a significant contributor to the formation of atmospheric sulfate aerosols . Searches of atmospheric chemistry and aerosol science databases reveal a notable absence of studies identifying this compound or its conjugate base, dithionate (B1226804) (S₂O₆²⁻), as a constituent of atmospheric aerosols or as an intermediate in the principal pathways of atmospheric sulfate production. The dominant and well-documented precursor for atmospheric sulfate aerosols is sulfuric acid (H₂SO₄), formed from the oxidation of sulfur dioxide (SO₂).

While some industrial processes or specific laboratory conditions mention the formation of dithionate as a minor byproduct of sulfur(IV) oxidation, there is no evidence to suggest these pathways are significant in the ambient atmosphere. Therefore, this guide will first provide an overview of the established mechanisms of atmospheric sulfate aerosol formation and then address the limited and indirect information available regarding this compound.

Established Mechanisms of Atmospheric Sulfate Aerosol Formation

The formation of sulfate aerosols in the atmosphere is primarily driven by the oxidation of sulfur dioxide (SO₂), which is emitted from both natural and anthropogenic sources. The oxidation of SO₂ to sulfuric acid (H₂SO₄) can occur through gas-phase and aqueous-phase pathways.

Gas-Phase Oxidation of SO₂

The primary gas-phase oxidation pathway for SO₂ involves its reaction with the hydroxyl radical (OH):

SO₂ + OH· → HOSO₂· HOSO₂· + O₂ → SO₃ + HO₂·

The sulfur trioxide (SO₃) formed is highly reactive and rapidly combines with water vapor to form sulfuric acid:

SO₃ + H₂O → H₂SO₄

This gas-phase sulfuric acid can then either nucleate to form new particles or condense onto existing aerosol particles.

Aqueous-Phase Oxidation of SO₂

In the aqueous phase of clouds, fogs, and aerosols, dissolved SO₂ (in the form of bisulfite, HSO₃⁻, and sulfite, SO₃²⁻) is oxidized to sulfate by several oxidants. The most important aqueous-phase oxidants are:

-

Hydrogen peroxide (H₂O₂): HSO₃⁻ + H₂O₂ → SO₄²⁻ + H₂O + H⁺

-

Ozone (O₃): SO₃²⁻ + O₃ → SO₄²⁻ + O₂

-

Oxygen (O₂), catalyzed by transition metal ions (TMI) such as iron (Fe³⁺) and manganese (Mn²⁺): This is a complex, pH-dependent process.

These aqueous-phase reactions are a major source of atmospheric sulfate, particularly in cloudy environments.

The Postulated Role of this compound

As stated, there is no direct evidence for a significant role of this compound in atmospheric sulfate aerosol formation. The following points summarize the limited and indirect information found in the literature:

-

Absence in Atmospheric Observations: Extensive chemical analyses of atmospheric aerosols have not reported the presence of this compound or dithionate in significant quantities. The focus of sulfur speciation in aerosols is typically on sulfate, with some research into organosulfates and other reduced sulfur species.[1]

-

Formation in Non-Atmospheric Conditions: Dithionate can be formed as a minor product during the iron(III)-catalyzed autoxidation of sulfur(IV)-oxides in aqueous solutions under specific pH conditions.[2] It is also known to form during industrial processes like the leaching of manganese dioxide with SO₂.[2] However, these conditions are not representative of the bulk atmosphere.

-

Stability: Dithionate is known to be a stable ion in aqueous solutions, not readily oxidized or reduced under typical conditions.[3][4] This stability would, in principle, allow it to persist if formed. However, its formation pathways in the atmosphere are not established.

Due to the lack of established atmospheric formation pathways and observational evidence, it is not possible to provide quantitative data, detailed experimental protocols, or meaningful signaling pathway diagrams related to the role of this compound in atmospheric aerosol formation.

Visualization of Established Sulfate Aerosol Formation Pathways

To provide a useful visualization for the audience, the following diagram illustrates the well-documented pathways of atmospheric sulfate aerosol formation from sulfur dioxide.

Figure 1: Established pathways for atmospheric sulfate aerosol formation from sulfur dioxide (SO₂).

Conclusion

References

Computational Modeling of Dithionic Acid's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of dithionic acid (H₂S₂O₆) based on computational modeling. It summarizes key quantitative data from theoretical studies, details the methodologies employed, and presents visualizations of the molecular structure and computational workflow. This information is crucial for understanding the molecule's stability, reactivity, and potential interactions in various chemical and biological systems.

Introduction

This compound is a sulfur oxoacid of significant interest due to its structural features and role in various chemical processes. Computational modeling provides a powerful tool to investigate its electronic structure, offering insights that are often difficult to obtain through experimental methods alone. This guide focuses on the results obtained from high-level ab initio and density functional theory (DFT) calculations, which provide a detailed picture of the molecule's geometry and energetic properties.

Molecular Geometry

The equilibrium geometry of this compound has been determined through computational optimization. The most stable conformation of H₂S₂O₆ possesses C₂ symmetry.[1] The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| S-S | 2.133 | |

| S-O | 1.631 | |

| S=O | 1.423 | |

| O-H | 0.967 | |

| Bond Angles (°) ** | ||

| O-S-S | 104.7 | |

| O=S-S | 110.1 | |

| O=S=O | 122.1 | |

| S-O-H | 108.9 | |

| Dihedral Angles (°) ** | ||

| O-S-S-O | 87.9 | |

| H-O-S-S | 112.5 |

Data extracted from computational studies at the MP2/6-311++G(3df, 3pd) level of theory.

Electronic Properties

The electronic properties of this compound, such as its orbital energies and charge distribution, dictate its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding its behavior as an electron donor or acceptor.

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration.

Specific vibrational frequency data for this compound from the reviewed computational literature is not available. This represents a gap in the current body of published research.

Experimental Protocols: Computational Methodologies

The data presented in this guide are derived from sophisticated computational chemistry methods. Understanding these protocols is key to interpreting the results and for designing future studies.

Geometry Optimization

The molecular geometry of this compound was optimized using various levels of theory to find the lowest energy conformation. The primary methods employed were:

-

Ab Initio Methods:

-

Møller-Plesset perturbation theory (MP2): This method accounts for electron correlation beyond the Hartree-Fock approximation. Geometry optimizations were often performed with the MP2/6-31+G(d) level of theory.

-

Coupled Cluster with Singles and Doubles and Perturbative Triples (CCSD(T)) : A high-accuracy method used for refining energy calculations.

-

Spin-Component Scaled Møller-Plesset Perturbation Theory (SCS-MP2) : A variation of MP2 that often provides improved accuracy for non-covalent interactions.

-

-

Density Functional Theory (DFT):

-

M06-2X Functional: A hybrid meta-GGA functional that is well-suited for main-group thermochemistry and non-covalent interactions.

-

Basis Sets

The choice of basis set is critical for the accuracy of the calculations. A commonly used basis set in the study of this compound is:

-

aug-cc-pVTZ (aVTZ): This is a Dunning-type correlation-consistent basis set of triple-zeta quality, augmented with diffuse functions to better describe anions and weak interactions.

Software

While not always explicitly stated in the primary literature, these types of calculations are typically performed using standard quantum chemistry software packages such as:

-

Gaussian

-

ORCA

-

Q-Chem

Visualizations

Molecular Structure of this compound

The following diagram illustrates the three-dimensional structure of the global minimum energy conformation of this compound.

Caption: Ball-and-stick model of the C₂ symmetry conformation of this compound.

Computational Workflow for Electronic Structure Determination

This diagram outlines the typical workflow for the computational modeling of a molecule like this compound.

References

Quantum Chemical Calculations of H₂S₂O₆ Vibrational Frequencies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Computational Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating molecular structure and bonding.[1] When experimental data is scarce or difficult to obtain, computational chemistry offers a powerful alternative for predicting and analyzing vibrational spectra.[1][2] Quantum chemical calculations can provide a detailed picture of the vibrational modes of a molecule, offering insights into its geometry, bond strengths, and electronic structure.

The calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix.[3][4] Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and their corresponding normal modes.[3] Modern computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective for this purpose, offering a good balance between accuracy and computational cost.[5][6]

Experimental Protocols: A Computational Approach

The following sections detail the recommended computational workflow for calculating the vibrational frequencies of H₂S₂O₆.

Molecular Structure Optimization

The first and most critical step is to obtain an accurate equilibrium geometry of the H₂S₂O₆ molecule. This is achieved through a geometry optimization procedure.

-

Choice of Theoretical Method: Density Functional Theory (DFT) is the recommended method for its balance of accuracy and computational efficiency.[5][6] The B3LYP functional is a widely used and well-validated choice for vibrational frequency calculations.[7] For higher accuracy, especially for systems with potential for significant electron correlation effects, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be employed, though at a significantly higher computational cost.[8]

-

Basis Set Selection: A suitable basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-311++G(d,p), are a good starting point, offering a flexible description of the electron density.[6] For molecules containing sulfur, including polarization (d,p) and diffuse (++) functions is important to accurately model the bonding and lone pairs.

-

Optimization Algorithm: Standard optimization algorithms, such as the Berny algorithm implemented in many quantum chemistry packages, are typically used. The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Vibrational Frequency Calculation

Once the optimized geometry is obtained, the vibrational frequencies are calculated at the same level of theory and basis set.

-

Hessian Matrix Calculation: The calculation of the second derivatives of the energy (the Hessian matrix) is performed. This is a computationally intensive step.

-

Harmonic Approximation: The standard output of a frequency calculation provides the harmonic vibrational frequencies. It is important to note that these frequencies are typically higher than experimental values due to the neglect of anharmonicity.[7]

-

Frequency Scaling: To account for the harmonic approximation and other systematic errors, calculated frequencies are often scaled by an empirical scaling factor. These factors are specific to the theoretical method and basis set used. For B3LYP/6-311++G(d,p), a scaling factor in the range of 0.96-0.98 is often applied.

-

Verification of the Minimum: A key outcome of the frequency calculation is the confirmation that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of imaginary frequencies.[3][9] A single imaginary frequency indicates a transition state structure.[3]

Analysis and Interpretation of Results

The output of a frequency calculation provides a wealth of information beyond just the frequencies themselves.

-